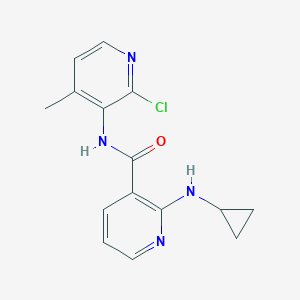

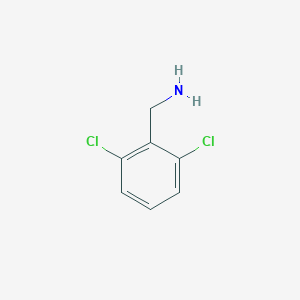

4-氯-N-(6-氯吡啶-3-基)苯甲酰胺

描述

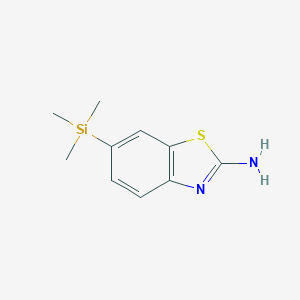

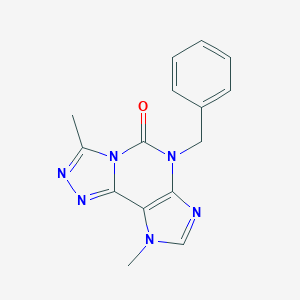

ICA 110381,也称为4-氯-N-(6-氯吡啶-3-基)苯甲酰胺,是一种合成化合物,可作为KCNQ通道的开放剂。它主要用于科学研究,因为它能够调节电压门控钾通道,特别是KCNQ2和KCNQ3亚型。该化合物已显示出显着的抗惊厥特性,使其成为研究癫痫发作疾病的宝贵工具 .

科学研究应用

ICA 110381在科学研究中具有广泛的应用,特别是在化学、生物学、医学和工业领域。

化学

在化学中,ICA 110381被用作研究电压门控钾通道调节的工具。它帮助研究人员了解结构-活性关系以及通道激活和抑制的机制 .

生物学

在生物学中,ICA 110381用于研究KCNQ通道在各种组织中的生理和病理作用。它在研究这些通道在神经元兴奋性和信号传导中的作用方面特别有用 .

医学

在医学中,ICA 110381用于临床前研究,以评估其作为抗惊厥药物的潜力。它在动物模型中显示出减少癫痫发作严重程度和频率的希望,使其成为开发治疗癫痫的新疗法的潜在候选药物 .

工业

在工业中,ICA 110381用于开发针对KCNQ通道的新型药物。它能够调节这些通道,使其成为设计和合成治疗神经系统疾病的新药的宝贵化合物 .

作用机制

ICA 110381通过与电压门控钾通道的KCNQ2和KCNQ3亚基结合而发挥作用。这种结合增强了这些通道的开放,导致钾离子流出增加。由此产生的细胞膜超极化减少了神经元兴奋性,并降低了癫痫发作活动的可能性 .

准备方法

合成路线和反应条件

ICA 110381的合成涉及4-氯苯甲酰氯与6-氯-3-氨基吡啶的反应。该反应通常在有机溶剂如二氯甲烷中,在三乙胺等碱存在下进行。反应混合物在室温下搅拌数小时,然后通过重结晶或柱色谱法纯化,以获得纯产物 .

工业生产方法

ICA 110381的工业生产遵循类似的合成路线,但规模更大。该工艺涉及使用自动化反应器和连续流系统,以确保一致的质量和产量。反应条件经过优化,以最大限度地提高效率并最大限度地减少副产物的生成。最终产品经过严格的质量控制措施,以确保其纯度和功效 .

化学反应分析

反应类型

ICA 110381主要经历取代反应,因为苯甲酰胺和吡啶环上存在反应性氯原子。这些反应可以在特定条件下由各种试剂催化。

常用试剂和条件

亲核取代: 在极性溶剂如二甲基亚砜或乙醇中,氢氧化钠或碳酸钾等试剂可以促进亲核取代反应。

亲电取代: 在非极性溶剂如氯仿或二氯甲烷中,氯化铝或氯化铁等试剂可以促进亲电取代反应。

形成的主要产物

从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,用氢氧化钠进行亲核取代会导致羟基化衍生物的形成,而用氯化铝进行亲电取代会导致氯化衍生物的形成 .

相似化合物的比较

类似化合物

瑞替加滨: 另一种具有类似抗惊厥特性的KCNQ通道开放剂。

氟比洛芬: 一种非阿片类镇痛药,也具有KCNQ通道开放剂的作用。

ICA 110381的独特性

ICA 110381在对KCNQ2和KCNQ3亚基的高度选择性方面是独一无二的,这使其在调节神经元兴奋性方面特别有效。其强大的抗惊厥特性和减少癫痫发作严重程度和频率的能力使其与其他类似化合物区分开来 .

属性

IUPAC Name |

4-chloro-N-(6-chloropyridin-3-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N2O/c13-9-3-1-8(2-4-9)12(17)16-10-5-6-11(14)15-7-10/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYOGIUAMYSVIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CN=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of ICA 110381 and how does it affect chloride secretion in the colon?

A1: ICA 110381 is a specific activator of Kv7.2/Kv7.3 potassium channels [, ]. These channels play a crucial role in regulating neuronal excitability by generating a hyperpolarizing potassium current. When ICA 110381 activates Kv7.2/7.3 channels in enteric neurons within the submucosal plexus of the colon, it leads to neuronal hyperpolarization and reduces their excitability []. This, in turn, inhibits the release of neurotransmitters that stimulate chloride secretion from epithelial cells, ultimately decreasing chloride secretion in the colon [].

Q2: What is the evidence that ICA 110381 acts specifically on Kv7.2/7.3 channels to exert its inhibitory effect on chloride secretion?

A2: Several lines of evidence support the specificity of ICA 110381 for Kv7.2/7.3 channels:

- Flupirtine, a non-selective Kv7 channel activator, inhibits chloride secretion similarly to ICA 110381, suggesting the involvement of Kv7 channels [].

- ICA 110381 does not affect chloride secretion when applied directly to epithelial cells (T84 cell line), indicating it acts on neuronal rather than epithelial targets [].

- Immunofluorescence studies confirm the presence of Kv7.2 and Kv7.3 channel proteins in the submucosa of the mouse distal colon, where ICA 110381 exerts its effects [].

- In a separate study using human iPSC-derived sensory neurons, ICA 110381 successfully hyperpolarized resting membrane potential and modulated neuronal excitability, further supporting its action on Kv7.2/7.3 channels [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate](/img/structure/B151025.png)